2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

Description

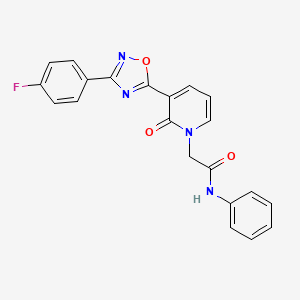

2-(3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole ring conjugated with a 4-fluorophenyl group, a 2-oxopyridine moiety, and an N-phenylacetamide side chain. The 1,2,4-oxadiazole scaffold is widely recognized for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry . The 4-fluorophenyl substituent enhances lipophilicity and target affinity, while the 2-oxopyridine and acetamide groups contribute to solubility and bioavailability.

Properties

IUPAC Name |

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O3/c22-15-10-8-14(9-11-15)19-24-20(29-25-19)17-7-4-12-26(21(17)28)13-18(27)23-16-5-2-1-3-6-16/h1-12H,13H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWYMBFPIBYLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

It incorporates a 4-fluorophenyl group , an oxadiazole moiety , and a pyridine derivative , which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole, including compounds similar to the one , exhibit significant antimicrobial properties. For example, a related compound demonstrated potent nematocidal activity against Bursaphelenchus xylophilus with an LC50 value significantly lower than that of traditional treatments like avermectin . This suggests that the oxadiazole structure may enhance the interaction with biological targets such as acetylcholine receptors in nematodes.

Anticancer Properties

Research into the anticancer potential of similar compounds has shown promising results. For instance, some oxadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of phenyl and oxadiazole groups appears to contribute to their ability to induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Compound Effectiveness | Reference |

|---|---|---|

| Nematocidal | LC50 = 2.4 µg/mL | |

| Anticancer | IC50 < 10 µM | |

| Antifungal | Inhibition Rate = 77.8% |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Nematode Interaction : The compound's structure allows it to effectively bind to acetylcholine receptors in nematodes, disrupting their neuromuscular function and leading to paralysis and death .

- Cytotoxicity : The phenylacetamide group is known for its ability to interact with cellular pathways involved in apoptosis. Studies show that compounds with similar structures can inhibit Bcl-2 proteins, promoting cell death in cancerous cells .

- Antifungal Activity : The oxadiazole moiety enhances the compound's ability to penetrate fungal cell walls, leading to increased efficacy against various fungal strains .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Case Study 1 : A study on a series of oxadiazole derivatives revealed that those with a fluorine substituent exhibited enhanced activity against Helicoverpa armigera, indicating that modifications at the phenyl ring can significantly influence efficacy .

- Case Study 2 : In another investigation, a derivative similar to our target compound was tested against multiple bacterial strains, showing MIC values ranging from 4.69 µM to 22.9 µM against Gram-positive bacteria, demonstrating potential as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

- Structural Features : Shares the 1,2,4-oxadiazole core and 4-fluorophenyl group but replaces the 2-oxopyridine with a piperidine-carboxamide moiety.

- Pharmacokinetics : The piperidine ring may enhance membrane permeability compared to the pyridine derivative.

N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine

- Structural Features : Contains a 2-oxopyridine scaffold but substitutes the oxadiazole with a difluorobenzoyl group and adds an L-alanine ethyl ester.

- Advantage: The amino and difluorobenzoyl groups may improve target specificity but reduce metabolic stability compared to oxadiazole-containing analogs.

3-Chloro-N-phenyl-phthalimide

- Structural Features : A phthalimide derivative with a chloro substituent and N-phenyl group.

- Applications : Primarily used in polymer synthesis (e.g., polyimides) rather than therapeutics, underscoring the divergent utility of aromatic heterocycles .

- Limitation : Lacks the hydrogen-bonding oxadiazole or pyridine moieties critical for drug-receptor interactions.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structural Features : Features a pyrazole ring with sulfanyl and trifluoromethyl groups.

- Pharmacological Potential: Sulfanyl and trifluoromethyl groups enhance electrophilic reactivity, but the absence of oxadiazole or pyridine limits its hydrogen-bonding capacity .

Comparative Data Table

Key Research Findings

Oxadiazole vs. Pyridine Scaffolds :

- Oxadiazole-containing compounds (e.g., the target molecule) exhibit superior metabolic stability compared to pyridine derivatives due to resistance to enzymatic degradation .

- Pyridine-based analogs (e.g., compound) show enhanced solubility but require structural optimization for target specificity .

Patent Landscape :

- Derivatives with 2-oxopyridine and benzoyl groups (e.g., ) are patented for therapeutic applications, suggesting commercial interest in related scaffolds .

Notes

- The 1,2,4-oxadiazole ring is critical for hydrogen bonding with biological targets, as demonstrated in anti-TB candidates .

- Fluorine substitution (e.g., 4-fluorophenyl) is a strategic choice to enhance bioavailability and target affinity in CNS drug design .

- Patent filings indicate growing interest in pyridine-oxadiazole hybrids for diverse therapeutic applications, warranting further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.